molecular formula C19H20ClN5O B2869662 5-amino-1-[(2-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 899737-24-7

5-amino-1-[(2-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2869662
CAS No.: 899737-24-7
M. Wt: 369.85
InChI Key: SJHQOXFYEQSRBX-UHFFFAOYSA-N
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Description

This compound is a 1,2,3-triazole-4-carboxamide derivative characterized by a 2-chlorobenzyl group at the 1-position of the triazole ring and a 4-isopropylphenyl substituent on the amide nitrogen. The triazole core is known for its versatility in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O/c1-12(2)13-7-9-15(10-8-13)22-19(26)17-18(21)25(24-23-17)11-14-5-3-4-6-16(14)20/h3-10,12H,11,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHQOXFYEQSRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[(2-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 2-chlorobenzylamine with 4-isopropylaniline in the presence of a triazole-forming reagent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[(2-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of 5-amino-1-[(2-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to the death of microbial cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties, derived from crystallographic data, computational analyses, and physicochemical profiling:

Compound Substituents (R1, R2) Molecular Weight (g/mol) H-Bond Donors/Acceptors Key Features References
5-Amino-1-[(2-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide (Target Compound) R1: 2-Cl-benzyl; R2: 4-isopropylphenyl 384.86 2 / 5 Balanced lipophilicity; moderate steric bulk from isopropyl group.
5-Amino-1-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide R1: 2-Cl-benzyl; R2: 3-F-4-Me-phenyl 373.82 2 / 5 Enhanced electronegativity from fluorine; potential for halogen bonding.
5-Amino-N-[(2-chlorophenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide R1: 4-CF3O-phenyl; R2: 2-Cl-benzyl 426.79 2 / 6 High lipophilicity (CF3O group); increased metabolic resistance.
5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide R1: 4-F-benzyl; R2: 3-Me-phenyl 355.35 2 / 5 Reduced steric hindrance; fluorine enhances membrane permeability.
5-Amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide R1: 2-Cl-benzyl; R2: thiophen-2-ylmethyl 347.80 2 / 5 Thiophene introduces sulfur-based interactions; lower molecular weight.
N-(4-Acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide R1: 3-Cl-phenyl; R2: 4-acetylphenyl 395.83 2 / 6 Acetyl group may participate in ketone-specific binding; higher polarity.

Substituent Effects on Physicochemical Properties

  • Electrostatic Interactions : Fluorine substituents (e.g., in ) enhance electronegativity, favoring dipole-dipole interactions and halogen bonding with biological targets .
  • Steric Effects : Bulkier groups like isopropyl (target compound) or thiophen-2-ylmethyl may restrict conformational flexibility, impacting binding pocket compatibility.

Computational Insights

  • MultiWfn Analysis : Electron localization function (ELF) studies on similar triazoles reveal high electron density at the triazole N2 and N3 atoms, suggesting nucleophilic reactivity .
  • SHELXL Refinement : Crystallographic data for analogs (e.g., ) show planar triazole rings with bond lengths consistent with aromaticity, critical for maintaining structural integrity during target engagement .

Biological Activity

The compound 5-amino-1-[(2-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their potential as therapeutic agents due to their ability to interact with various biological targets. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC19H20ClN5OC_{19}H_{20}ClN_5O
Molecular Weight369.85 g/mol
SMILESCC(C)N(Cc1ccccc1Cl)C(=O)N=C(N)N1C=NN=C1C(=O)N

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to This compound exhibit significant activity against various pathogens.

  • Study Findings : A study demonstrated that triazole derivatives showed promising results against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) ranging from 3.1 mg/mL for some derivatives . The structural modifications, particularly the presence of aromatic groups, enhanced their antimicrobial efficacy.

Antifungal Activity

The antifungal potential of triazoles is well-documented. Recent reviews highlight the effectiveness of 1,2,4-triazole derivatives against various fungal strains.

  • Mechanism of Action : Triazoles inhibit the enzyme lanosterol demethylase, crucial in ergosterol biosynthesis, thereby disrupting fungal cell membrane integrity . This mechanism is pivotal for their fungicidal activity.

Anticancer Activity

Emerging research indicates that triazoles may also possess anticancer properties. For instance, compounds within this class have shown activity against colon carcinoma and breast cancer cell lines.

  • Case Study : One study reported that specific triazole derivatives exhibited IC50 values as low as 6.2 μM against HCT-116 colon cancer cells . The structural features contributing to this activity include the presence of mercapto groups and specific substitutions on the triazole ring.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical in optimizing the biological activity of triazole compounds. Key factors influencing activity include:

  • Substituent Positioning : The position and nature of substituents on the triazole ring significantly affect potency.
  • Aromatic Conjugation : Enhanced electron delocalization through conjugated systems can improve biological interactions.

Table 2: Structure-Activity Relationship Insights

Substituent PositionActivity LevelNotes
4-positionHighStrong influence on antimicrobial activity
1-positionModerateLess impactful compared to 4-position
Aromatic GroupsEnhances potencyIncreases interaction with biological targets

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